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Compound of Interest

Compound Name:
N-(3-chlorophenyl)pyridine-3-

carboxamide

Cat. No.: B3869574

Get Quote

Executive Summary & Molecular Profile
N-(3-chlorophenyl)pyridine-3-carboxamide represents a critical pharmacophore in medicinal

chemistry, functioning as a "privileged scaffold" in kinase inhibitor design (e.g., the linker region

of Sorafenib). Its crystal structure is of particular interest to solid-state chemists due to the

competition between two dominant hydrogen-bonding synthons: the amide-amide

homosynthon and the amide-pyridine heterosynthon.
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Property Specification

IUPAC Name N-(3-chlorophenyl)pyridine-3-carboxamide

Formula C₁₂H₉ClN₂O

Molecular Weight 232.66 g/mol

Key Substructure Nicotinamide core + meta-chloroaniline

Primary Application Kinase inhibitor fragment, Co-crystal former

Solid-State Feature
Competitive Hydrogen Bonding (Amide-Amide

vs. Amide-Pyridine)

Crystal Structure Analysis
The "Isomer Grid" Context
Recent crystallographic studies (specifically the 3×3 isomer grid analysis of N-

(chlorophenyl)pyridinecarboxamides) have elucidated the structural behavior of this specific

molecule (often coded as NmoCl: Nicotinoyl-meta-ortho/para-Chloro).[1]

Unlike many pyridine-carboxamides that form infinite chains via N–H···N(pyridine) interactions,

the meta-chloro derivative exhibits a distinct preference for amide···amide intermolecular

interactions.[2][3][4]

Unit Cell & Packing Motifs
While specific lattice parameters vary slightly by solvent and temperature, the definitive

structural class is characterized by the following parameters derived from the NmoCl

archetype:

Crystal System: Monoclinic

Space Group:

(Centrosymmetric)

Z (Molecules per unit cell): 4

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acs.cgd.2c00153
https://bradscholars.brad.ac.uk/bitstreams/2bbb5320-3eb7-404f-a4be-ff787ff8ee34/download
https://www.mdpi.com/1422-0067/22/14/7365
https://papers.ssrn.com/sol3/Delivery.cfm/d0dc249c-bcd0-4833-a233-935e4c053b6b-MECA.pdf?abstractid=5159606&mirid=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3869574?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformation: The molecule adopts a non-planar conformation.[5] The dihedral angle

between the pyridine ring and the phenyl ring typically ranges between 30° and 60°, driven

by steric repulsion between the amide oxygen and the ortho-hydrogens of the phenyl ring.

Supramolecular Synthons (The "Interaction Landscape")
The stability of the crystal lattice is governed by the competition between two motifs. In N-(3-
chlorophenyl)pyridine-3-carboxamide, the steric influence of the meta-chlorine atom shifts

the energy balance, favoring localized dimers or specific chain geometries over the standard

catemers found in the para-isomers.

Dominant Interactions:
Primary H-Bond:

(forming

dimers or

chains).

Secondary Interaction: Weak

halogen bonds and

stacking between the electron-deficient pyridine ring and the electron-rich phenyl ring.

Visualization of Structural Logic
The following diagram illustrates the competitive pathway between the two primary

crystallization motifs (Synthons) and the synthesis workflow.
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Crystallization Competition (Thermodynamics)
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Caption: Logical flow of supramolecular assembly. The meta-chloro substituent sterically

influences the packing, favoring amide-amide interactions over the pyridine-nitrogen acceptor

motif.

Experimental Protocols
Synthesis (Schotten-Baumann Acylation)
This protocol ensures high purity suitable for single-crystal growth.

Reagents:

Nicotinoyl chloride hydrochloride (1.0 eq)

3-Chloroaniline (1.1 eq)

Triethylamine (Et₃N) (2.5 eq) or Pyridine (solvent/base)
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Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

Preparation: Dissolve 3-chloroaniline (10 mmol) in anhydrous DCM (20 mL) containing Et₃N

(25 mmol) in a round-bottom flask under ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

atmosphere. Cool to 0°C.

Addition: Dropwise add a solution of nicotinoyl chloride (10 mmol) in DCM (10 mL) over 30

minutes. The exotherm must be controlled to prevent impurity formation.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

Work-up: Quench with water. Wash the organic layer with saturated ngcontent-ng-

c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(to remove acid) and brine. Dry over anhydrous

.[6]

Isolation: Evaporate solvent under reduced pressure to yield the crude off-white solid.

Crystallization for X-Ray Diffraction
To obtain diffraction-quality single crystals (block or prism morphology):

Solvent Selection: Use Ethanol or Methanol/Water (9:1). The high polarity favors the

separation of the amide-amide synthons.

Technique: Slow evaporation at room temperature.

Protocol: Dissolve 50 mg of purified compound in 5 mL of warm ethanol. Filter through a 0.45

µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave

undisturbed in a vibration-free environment for 3-5 days.

Characterization Data Summary
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When validating your synthesized crystal, compare against these standard values:

Technique Expected Signal/Feature Structural Insight

¹H NMR (DMSO-d₆) 10.5 (s, 1H, NH), 9.1 (d, 1H,

Pyr-H2)

Confirms amide formation and

purity.

IR Spectroscopy
3300 cm⁻¹ (N-H str), 1660

cm⁻¹ (C=O str)

Shift in C=O indicates H-

bonding strength.

DSC (Thermal) Melting Point: 138–142°C
Sharp endotherm confirms

crystallinity (Form I).

SC-XRD Monoclinic, Confirms the meta-substitution

packing motif.

Pharmaceutical Relevance
Fragment-Based Drug Discovery (FBDD)
This molecule is not just a crystallographic curiosity; it is a Type II Kinase Inhibitor scaffold.

Mechanism: The pyridine nitrogen acts as a hinge binder (acceptor), while the amide NH

acts as a donor to the Glu residue in the kinase ATP-binding pocket.

Sorafenib Connection: The N-(4-chloro-3-(trifluoromethyl)phenyl) moiety in Sorafenib is a

structural homologue. The 3-chloro group in the title compound mimics the hydrophobic

interactions required for the "DFG-out" kinase conformation.

Co-Crystal Engineering
Because the pyridine ring remains unprotonated in the neutral crystal, it is an excellent

candidate for pharmaceutical co-crystallization with carboxylic acid drugs (e.g., Ibuprofen,

Naproxen) to improve their solubility. The pyridine nitrogen remains available to accept a proton

from the acid co-former.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pubs.acs.org [pubs.acs.org]

2. DSpace [bradscholars.brad.ac.uk]

3. mdpi.com [mdpi.com]

4. papers.ssrn.com [papers.ssrn.com]

5. N-Phenylnicotinamide - PMC [pmc.ncbi.nlm.nih.gov]

6. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: N-(3-chlorophenyl)pyridine-3-
carboxamide Crystal Structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3869574/docs#technical-guide-n-3-chlorophenyl-
pyridine-3-carboxamide-crystal-structure]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3869574/docs?utm_src=pdf-body#technical-guide-n-3-chlorophenyl-pyridine-3-carboxamide-crystal-structure
https://www.benchchem.com/product/b3869574?utm_src=pdf-custom-synthesis#bc-rfq
https://pubs.acs.org/doi/10.1021/acs.cgd.2c00153
https://bradscholars.brad.ac.uk/bitstreams/2bbb5320-3eb7-404f-a4be-ff787ff8ee34/download
https://www.mdpi.com/1422-0067/22/14/7365
https://papers.ssrn.com/sol3/Delivery.cfm/d0dc249c-bcd0-4833-a233-935e4c053b6b-MECA.pdf?abstractid=5159606&mirid=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2968688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3008970/
https://www.benchchem.com/product/b3869574/docs#technical-guide-n-3-chlorophenyl-pyridine-3-carboxamide-crystal-structure
https://www.benchchem.com/product/b3869574/docs#technical-guide-n-3-chlorophenyl-pyridine-3-carboxamide-crystal-structure
https://www.benchchem.com/product/b3869574/docs#technical-guide-n-3-chlorophenyl-pyridine-3-carboxamide-crystal-structure
https://www.benchchem.com/product/b3869574/docs#technical-guide-n-3-chlorophenyl-pyridine-3-carboxamide-crystal-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3869574?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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